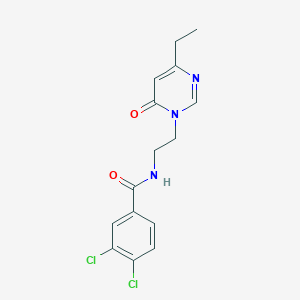

3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Descripción

3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzene ring linked via an ethyl group to a 4-ethyl-6-oxopyrimidine moiety. This structure combines a halogenated aromatic system with a pyrimidinone heterocycle, which is often associated with bioactivity in medicinal chemistry.

Propiedades

IUPAC Name |

3,4-dichloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O2/c1-2-11-8-14(21)20(9-19-11)6-5-18-15(22)10-3-4-12(16)13(17)7-10/h3-4,7-9H,2,5-6H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVFTMPBMAWDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrimidinyl Moiety: The pyrimidinyl component can be synthesized through a condensation reaction between ethyl acetoacetate and urea, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.

Preparation of the Benzamide Moiety: The benzamide component is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to form the amide linkage.

Coupling Reaction: The final step involves coupling the pyrimidinyl and benzamide moieties through a nucleophilic substitution reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidinyl ring, forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

Oxidation: Products may include 4-ethyl-6-oxopyrimidine-1-carboxylic acid.

Reduction: Products may include 4-ethyl-6-hydroxypyrimidine.

Substitution: Products depend on the nucleophile used, such as 3-chloro-4-aminobenzamide if an amine is used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dichloro and pyrimidinyl groups may facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparación Con Compuestos Similares

3,4-Dichloro-N-(1-Methylbutyl)benzamide

- Structural Features: Shares the 3,4-dichlorobenzamide core but replaces the pyrimidinone-ethyl group with a 1-methylbutyl chain.

- Biological Activity: Inhibits MT1-MMP (membrane-type 1 matrix metalloproteinase) by binding to its hemopexin (HPX) domain, as demonstrated in MCF7-β3/MT tumor xenograft models. This highlights the role of the dichloro substitution in targeting metalloproteinases .

(S)-2,6-Dichloro-N-(2-(2-(1-Hydroxypropan-2-ylamino)-6-Methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1)

- Structural Features : Contains a 2,6-dichlorobenzamide core linked to a pyridine-pyrimidine hybrid scaffold.

- Biological Activity: Acts as a diaminopyrimidine-based EGFR inhibitor, with selectivity against T790M mutant forms. The pyrimidine and pyridine groups facilitate kinase binding, while the 2,6-dichloro substitution modulates steric interactions .

3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-Isopropyl-Benzamide

- Structural Features: Retains the 3,4-dichlorobenzamide core but incorporates a dimethylaminocyclohexyl-isopropyl group.

Thiazole/Isoxazole-Linked Benzamides

- Structural Features: Examples include 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide (). These compounds replace the pyrimidinone group with thiazole, isoxazole, or thiophene rings.

- Biological Activity : Designed for anticancer, antiviral, or antiplatelet applications, though specific mechanistic data are lacking. The thiazole/isoxazole groups may enhance metabolic stability or target selectivity .

Comparative Analysis Table

Key Research Findings

Substituent Position Matters : The 3,4-dichloro configuration (as in the target compound) is associated with metalloproteinase inhibition (e.g., MT1-MMP), while 2,6-dichloro analogues (e.g., Compound 1) target EGFR kinases. This suggests that halogen positioning influences target selectivity .

Heterocyclic Impact: Pyrimidinone and pyrimidine groups (target compound and Compound 1) enable hydrogen bonding with enzymes, whereas thiazole/isoxazole systems () may improve pharmacokinetic properties.

Actividad Biológica

3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide, with CAS number 1396559-15-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₅H₁₅Cl₂N₃O₂

- Molecular Weight: 340.2 g/mol

- Structure: The compound features a dichlorobenzamide core linked to a pyrimidinone derivative, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzamide derivatives has shown efficacy against various cancer cell lines.

Case Study:

A study tested several benzamide derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that specific derivatives could inhibit cell proliferation effectively. For example:

- Compound A : IC₅₀ values of 2.12 µM (A549), 5.13 µM (HCC827), and 0.85 µM (NCI-H358).

These findings suggest that structural modifications similar to those in this compound could enhance antitumor activity .

Antimicrobial Activity

In addition to antitumor effects, benzamide derivatives have been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed promising results:

- Staphylococcus aureus and Escherichia coli were particularly susceptible to certain derivatives.

The mode of action appears to involve interaction with bacterial DNA and inhibition of essential enzymes .

The biological activity of this compound is hypothesized to involve:

- DNA Binding : Similar compounds have shown a propensity to bind within the minor groove of DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Research Findings

A summary of key findings related to the biological activity of compounds similar to this compound is presented in the table below:

| Compound | Activity Type | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| A | Antitumor | 2.12 | A549 |

| B | Antimicrobial | N/A | E. coli |

| C | Antimicrobial | N/A | S. aureus |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : The compound’s pyrimidine core suggests synthesis via condensation of substituted pyrimidines with benzamide derivatives. A plausible route involves:

Cyclization of 4-ethyl-6-hydroxypyrimidine under high-temperature conditions (e.g., 250°C in diphenyl oxide/biphenyl mixtures) to form the oxopyrimidine ring .

Amide coupling between 3,4-dichlorobenzoyl chloride and the ethylenediamine-linked pyrimidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Critical Parameters : Temperature control during cyclization and stoichiometric precision in amide coupling are essential to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., dichloro groups on benzamide, ethyl group on pyrimidine) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches (~1680–1700 cm) and N-H bending in amide bonds .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodology :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dichloro with 3-fluoro-4-methyl; vary pyrimidine’s ethyl group) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or DNA topoisomerases .

- In Vivo Testing : Prioritize analogs with low IC values for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What strategies resolve contradictions in solubility and bioactivity data across different experimental setups?

- Methodology :

- Solubility Profiling : Use differential scanning calorimetry (DSC) to assess crystallinity vs. amorphous forms. Adjust solvents (e.g., DMSO for in vitro vs. PEG-400 for in vivo) .

- Bioactivity Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can the synthetic pathway be scaled while maintaining enantiomeric purity, given the compound’s chiral centers?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to isolate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like pyrimidine cyclization .

Q. What advanced techniques characterize this compound’s interactions with biological targets (e.g., proteins, DNA)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) for protein targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

- Recommendations :

- 3D Spheroid Assays : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Compare IC values with 2D monolayers to assess penetration efficacy .

- Metabolomic Profiling : LC-MS to identify metabolic differences influencing drug response in 3D models .

Q. What quality control measures ensure batch-to-batch consistency in synthesized compounds?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.